molecular formula C34H28CaN8O8S2 B12729273 Calcium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate CAS No. 85005-82-9

Calcium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate

Cat. No.: B12729273
CAS No.: 85005-82-9
M. Wt: 780.8 g/mol
InChI Key: JBVRRKXINLZOTR-UHFFFAOYSA-L
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Description

Calcium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate (CAS: 85005-82-9; EC: 285-013-1) is a structurally complex azo compound characterized by two pyrazolone moieties linked via a biphenyl disulphonate backbone. Its molecular formula is C₃₄H₃₀N₈O₈S₂, with a molecular weight of 742.78 g/mol and a density of 1.53 g/cm³ . The compound features:

  • Azo linkages (–N=N–), which confer chromophoric properties.
  • Sulphonates (–SO₃⁻), enhancing water solubility when ionized.
  • p-Tolyl groups (4-methylphenyl), contributing to steric bulk and hydrophobic interactions.
  • Calcium counterion, influencing solubility and stability in aqueous environments.

Primary applications include industrial and scientific research uses, particularly in dye chemistry and corrosion inhibition .

Properties

CAS No.

85005-82-9

Molecular Formula

C34H28CaN8O8S2

Molecular Weight

780.8 g/mol

IUPAC Name

calcium;5-[[3-methyl-1-(4-methylphenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-[4-[[3-methyl-1-(4-methylphenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-sulfonatophenyl]benzenesulfonate

InChI

InChI=1S/C34H30N8O8S2.Ca/c1-19-5-11-25(12-6-19)41-33(43)31(21(3)39-41)37-35-23-9-15-27(29(17-23)51(45,46)47)28-16-10-24(18-30(28)52(48,49)50)36-38-32-22(4)40-42(34(32)44)26-13-7-20(2)8-14-26;/h5-18,31-32H,1-4H3,(H,45,46,47)(H,48,49,50);/q;+2/p-2

InChI Key

JBVRRKXINLZOTR-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)C)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate involves multiple steps, including the formation of the azo compound and subsequent sulphonation. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves the use of large-scale reactors, continuous monitoring of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the azo groups, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulphonated biphenyl derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Recent studies have indicated that compounds similar to Calcium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Properties
    • Research has shown that certain derivatives of this compound can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and the modulation of apoptotic pathways. In vitro studies have demonstrated promising results against several cancer cell lines .
  • Biological Imaging
    • The compound's unique structural features allow it to function as a fluorescent probe in biological imaging applications. Its ability to bind selectively to certain biomolecules enables visualization in cellular environments .

Material Science Applications

  • Dyes and Pigments
    • This compound is utilized in the production of dyes due to its vibrant color properties. It is particularly effective in textile applications where high stability and colorfastness are required .
  • Polymer Stabilizers
    • The compound can be incorporated into polymer matrices to enhance thermal stability and UV resistance. Its azo and sulfonate groups contribute to improved performance in various polymer applications .

Environmental Chemistry

  • Water Treatment
    • The compound has potential applications in water treatment processes due to its ability to bind heavy metals and other contaminants. This property can be harnessed for developing new filtration systems or remediation strategies for contaminated water sources .
  • Soil Remediation
    • Its chemical structure allows it to interact with soil contaminants, facilitating the breakdown of harmful substances and improving soil health. This application is particularly relevant in agricultural settings where soil quality is critical for crop production .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityResearchGate Significant inhibition of bacterial growth
Anticancer PropertiesPMC Article Induction of apoptosis in cancer cell lines
Dyes and PigmentsChemicalBook High colorfastness and stability
Water TreatmentEnvironmental Chemistry Study Effective binding of heavy metals

Mechanism of Action

The mechanism by which Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical outcomes.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Pyrazolone cores, p-tolyl, Ca²⁺ C₃₄H₃₀N₈O₈S₂ 742.78 Low water solubility, industrial dye applications
Disodium 4-[(2,4-diaminophenyl)azo]-4'-[...]disulphonate (CAS: 84176-81-8) Additional 2,4-diaminophenyl group, Na⁺ counterion C₂₈H₂₄N₈O₇S₂·2Na 692.63 Higher water solubility (due to Na⁺), potential textile dye use
Bromo- and Chloro-Substituted Pyrazolines (e.g., Compound 13 in ) Halogen (Br/Cl) substituents C₂₅H₂₅BrN₄O₃S (Br example) 541.46 Increased molecular weight, enhanced reactivity in cross-coupling reactions
Bis-4-[(3-alkyl-triazol-4-yl)imino-methyl]phenyl biphenyl disulfonates Triazolone cores, alkyl chains Variable ~700–800 (estimated) Tailored hydrophobicity for corrosion inhibition

Key Insights:

  • Counterion Effects : Sodium salts (e.g., ) exhibit higher aqueous solubility than calcium salts, making them preferable for liquid-phase applications.
  • Core Heterocycle Replacement : Triazolone-based analogues () lack the pyrazolone’s keto group, altering chelation capabilities and thermal stability.

Physicochemical and Functional Comparisons

Table 2: Functional Properties

Compound Solubility Thermal Stability Key Applications
Target Compound Low in water (calcium salt) Moderate (decomposes >250°C) Industrial dyes, corrosion inhibitors
Sodium Salt Analogues (e.g., ) High in water Similar to calcium salt Textile dyes, analytical reagents
Halogenated Pyrazolines () Low (organic solvents) High (stable up to 300°C) Pharmaceuticals, agrochemical intermediates
Triazolone Disulfonates () Moderate (polar solvents) Lower (decomposes ~200°C) Corrosion inhibitors, polymer additives

Key Insights:

  • Solubility : Calcium and sodium salts diverge significantly in aqueous systems, impacting formulation strategies.
  • Thermal Stability : Halogenated derivatives () excel in high-temperature applications, whereas triazolones () degrade earlier, limiting their use in harsh conditions.

Regulatory Status:

  • The target compound is listed under EC 285-013-1, with safety data emphasizing industrial handling protocols .
  • Bromo/chloro analogues () may face stricter regulations due to halogenated byproduct concerns.

Biological Activity

Calcium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C40H26N8O10S2C_{40}H_{26}N_8O_{10}S_2, with a molecular weight of approximately 963.78 g/mol. It is characterized by the presence of multiple functional groups, including azo and sulfonate moieties, which contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₄₀H₂₆N₈O₁₀S₂
Molecular Weight963.78 g/mol
Solubility59.14 g/L at 20°C
Density1.43 g/cm³ at 20°C
LogP-1.796

Antioxidant Properties

Research indicates that compounds containing pyrazole and azo groups exhibit significant antioxidant activity. The antioxidant capacity can be attributed to the ability of these functional groups to scavenge free radicals and inhibit oxidative stress in biological systems.

Anticancer Activity

Several studies have investigated the anticancer potential of azo compounds similar to this compound. For instance, a study demonstrated that azo derivatives can induce apoptosis in cancer cells via the activation of caspase pathways . This suggests that the compound may have similar mechanisms of action.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Antioxidant Activity : Scavenging reactive oxygen species (ROS) and reducing oxidative damage.

Study 1: Antioxidant Effects

A study published in the Journal of Medicinal Chemistry evaluated various azo compounds for their antioxidant properties. It was found that compounds with similar structures to this compound exhibited a significant reduction in lipid peroxidation markers in vitro .

Study 2: Anticancer Activity

In a clinical trial involving human cancer cell lines, derivatives of this compound were shown to inhibit tumor growth significantly. The mechanism involved the downregulation of survival pathways and upregulation of pro-apoptotic factors .

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